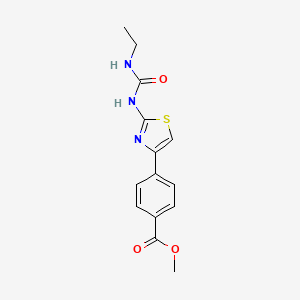
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is a chemical compound known for its antioxidant properties. It is structurally related to vitamin E and is often used in various scientific and industrial applications due to its ability to scavenge free radicals and protect against oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate typically involves the esterification of 6-hydroxy-2,7,8-trimethylchroman-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but involves larger reactors and more efficient purification techniques such as distillation and large-scale chromatography. The use of automated systems ensures consistency and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohols under mild conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted chroman derivatives.
Applications De Recherche Scientifique
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a standard for antioxidant capacity assays.
Biology: To study oxidative stress and its effects on cellular processes.
Medicine: Investigated for its potential in preventing oxidative damage in diseases such as cancer and cardiovascular disorders.
Industry: Used as an additive in food and cosmetics to enhance shelf life and stability.
Mécanisme D'action
The antioxidant activity of methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species and other free radicals, preventing them from causing cellular damage. The chroman ring structure plays a crucial role in stabilizing the resulting radicals, making it an effective antioxidant .
Comparaison Avec Des Composés Similaires
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox): A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant activity.
Propyl gallate: Another antioxidant used in food preservation.
Uniqueness: methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate is unique due to its specific structural modifications that enhance its solubility and stability compared to other antioxidants. Its methyl ester group provides better solubility in organic solvents, making it more versatile for various applications .
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
methyl 6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-8-9(2)12-10(7-11(8)15)5-6-14(3,18-12)13(16)17-4/h7,15H,5-6H2,1-4H3 |
Clé InChI |
KXLULCVNKAENJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2CCC(OC2=C1C)(C)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide,n-[2-[2-(4-methoxyphenyl)-1h-pyrrol-1-yl]ethyl]-](/img/structure/B8512919.png)
![Piperazine,1-[2,3'-bipyridin]-6'-yl-](/img/structure/B8512921.png)
![1-ethyl-5-methyl-1H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B8512928.png)



![1h-Benzimidazole-6-acetic acid,1-[(2-chlorophenyl)methyl]-2-methyl-](/img/structure/B8512955.png)




